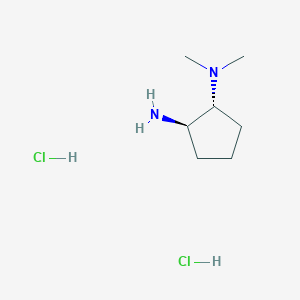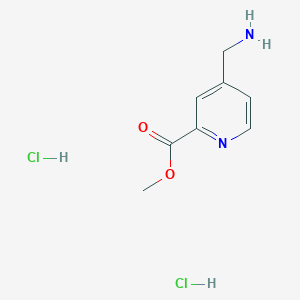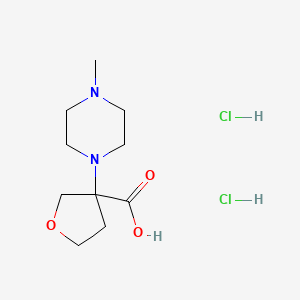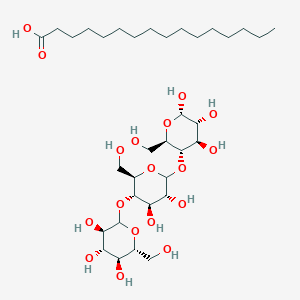![molecular formula C9H8Cl2N2O B1436450 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2059976-14-4](/img/structure/B1436450.png)
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
Vue d'ensemble
Description
“4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride” is a chemical compound with the CAS Number: 2059976-14-4 . It has a molecular weight of 231.08 . This compound is in the form of a powder and is typically stored at room temperature . It finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of this compound involves several steps . The method comprises steps as follows:- 4-methylpyridine is taken as a raw material, water is taken as a solvent, and the 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate .
- The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under the acid condition .
- The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol .
- The 4-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 4- (chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of “4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride” includes a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis
The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic centre of the ketones followed by intramolecular cyclization .Physical And Chemical Properties Analysis
This compound is a yellow-orange powder . It has a melting point range of 160 - 163 °C / 320 - 325.4 °F . The storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of N-substituted Derivatives : The compound 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has been employed in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This process involves the intramolecular cyclization of previously synthesized compounds and the subsequent nucleophilic substitution with various amines, showcasing its utility in the generation of novel oxazolopyridine derivatives (Palamarchuk et al., 2019).
Green Chemistry and Intermediate Synthesis : The compound serves as an intermediate in the synthesis of Dexlansoprazole, an agent used in treating acid-related stomach issues. The modified synthesis process of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride highlights green chemistry principles, focusing on reducing waste and improving atom economy and reaction mass efficiency (Gilbile, Bhavani & Vyas, 2017).
Catalysis and Reactivity
- Catalytic Applications : The compound is noted for its potential as a recyclable catalyst in the acylation of inert alcohols and phenols. This property is significant for synthesizing various organic molecules, and the detailed investigation of its reaction mechanism contributes to a deeper understanding of its catalytic behavior (Liu et al., 2014).
Chemical Synthesis and Structural Studies
Synthesis of Pyridyl Polyheterocyclic Compounds : The compound is utilized in the synthesis of pyridyl polyheterocyclic compounds, which exhibit antibacterial activity. The formation of these compounds involves multiple steps of reaction and their biological activity has been preliminarily evaluated against different bacterial strains (Hu, Li & Huang, 2006).
Crystal Structures and Magnetic Properties : Studies on hydrochloride crystals derived from the compound have provided insights into their structural and magnetic properties. The relationship between crystal stacking structures and magnetic behavior was explored, offering valuable information for materials science research (Yong, Zhang & She, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-2-pyridin-4-yl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7;/h1-4,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHTJQYGGIULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CO2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)



![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)


